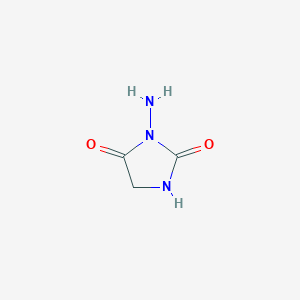

3-Aminoimidazolidin-2,4-dion

Übersicht

Beschreibung

3-Aminoimidazolidine-2,4-dione derivatives are a class of compounds that have garnered interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms, which provides a versatile scaffold for further chemical modifications .

Synthesis Analysis

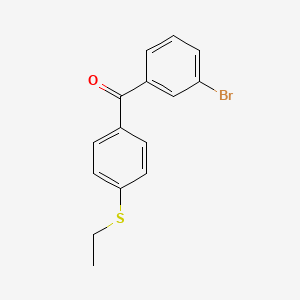

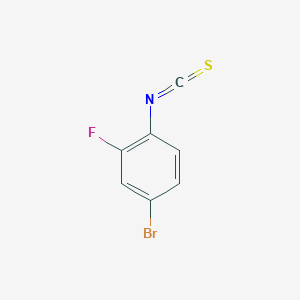

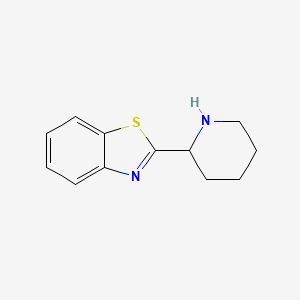

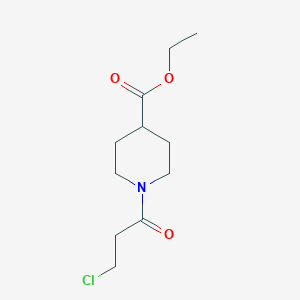

The synthesis of 3-aminoimidazolidine-2,4-dione derivatives has been achieved through various methods. One approach involves the combination of α- and aza-amino acids in both solution phase and soluble polymer-supported approaches, which allows for clean product isolation and recycling of the original matrix . Another method includes the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . A simple two-step synthesis has also been described for the production of 5-amino-3-methylimidazolidine-2,4-dione, which can be further reacted to create analogues of imidazole alkaloids . Additionally, a multistep solid-phase synthesis has been developed for the construction of disubstituted derivatives, utilizing commercially available amino acids, amines, and carboxylic acids .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray structural analysis. For instance, the structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione was determined and found to be nonplanar with a significant dihedral angle between the benzene and five-membered rings, which is stabilized by various intermolecular interactions .

Chemical Reactions Analysis

3-Aminoimidazolidine-2,4-dione derivatives participate in a range of chemical reactions. They can undergo condensation reactions with aromatic aldehydes to yield substituted imidazolidinediones and thioxoimidazolidinones . Nucleophilic addition reactions have also been reported, leading to the formation of 3-substituted 5-arylideneimidazolidine-2,4-dione derivatives . These reactions expand the chemical diversity of the imidazolidine-2,4-dione scaffold and open up new avenues for the development of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoimidazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of amino groups and the imidazolidine ring system contribute to their solubility and reactivity. The nonplanar conformation of certain derivatives affects their intermolecular interactions, which can have implications for their physical state and stability . Some of these compounds have demonstrated antimicrobial activity, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel

Das 3-Aminoimidazolidin-2,4-dion-Gerüst wurde als wirksam gegen Mikroorganismen erkannt, da es die cytoplasmatischen Mur-Ligasen hemmt . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.

Antioxidans

Thiazolidin-2,4-dion (TZD)-Analoga, die strukturell dem this compound ähneln, wurden als antioxidativ wirksam erkannt, indem sie reaktive Sauerstoffspezies (ROS) abfangen . Dies deutet darauf hin, dass this compound auch potenzielle antioxidative Eigenschaften haben könnte.

Blutzuckersenkendes Mittel

Der TZD-Bestandteil, der in this compound vorkommt, wurde als blutzuckersenkend erkannt, indem er die Insulinresistenz durch Aktivierung des PPAR-γ-Rezeptors verbessert . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antidiabetika.

Antikrebsmittel

Thiazolidin-4-one, die strukturell dem this compound ähneln, wurden als krebshemmend erkannt . Dies deutet darauf hin, dass this compound auch potenzielle krebshemmende Eigenschaften haben könnte.

Entzündungshemmendes Mittel

Thiazolidin-4-one sollen entzündungshemmende Wirkungen haben . Angesichts der strukturellen Ähnlichkeit zwischen Thiazolidin-4-onen und this compound ist es möglich, dass this compound ebenfalls entzündungshemmende Eigenschaften aufweist.

Antiparasitäres Mittel

Thiazolidin-4-one sollen antiparasitäre Wirkungen haben . Angesichts der strukturellen Ähnlichkeit zwischen Thiazolidin-4-onen und this compound ist es möglich, dass this compound ebenfalls antiparasitäre Eigenschaften aufweist.

Safety and Hazards

The safety information for 3-Aminoimidazolidine-2,4-dione includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Thiazolidin-2,4-dione (TZD) scaffold, which is related to 3-Aminoimidazolidine-2,4-dione, has generated special interest in terms of their synthetic chemistry, which is attributable to their ubiquitous existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Wirkmechanismus

Target of Action

The primary targets of 3-Aminoimidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the functioning of neurons and bacterial cells, respectively .

Mode of Action

3-Aminoimidazolidine-2,4-dione interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to more binding affinity towards the channel and fitting well in the active pocket . This interaction can potentially make it a good anticonvulsant agent . For bacterial proteins, the compound also shows significant binding affinity, especially for the protein target of Gram-negative P. aeruginosa .

Biochemical Pathways

The biochemical pathways affected by 3-Aminoimidazolidine-2,4-dione are primarily related to neuronal signaling and bacterial cell function . The compound’s interaction with VGCIP can affect the propagation of electrical signals in neurons, potentially influencing neurological processes . Its interaction with bacterial proteins can disrupt the normal functioning of bacterial cells, leading to antibacterial effects .

Result of Action

The molecular and cellular effects of 3-Aminoimidazolidine-2,4-dione’s action include potential anticonvulsant and antibacterial activities . The compound’s interaction with VGCIP can potentially suppress convulsive activity, while its interaction with bacterial proteins can inhibit bacterial growth .

Eigenschaften

IUPAC Name |

3-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROTKUJYXYESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392551 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19279-78-8 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

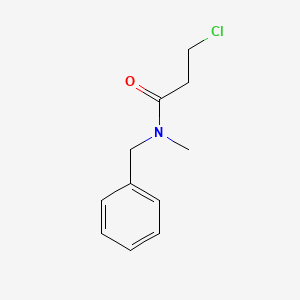

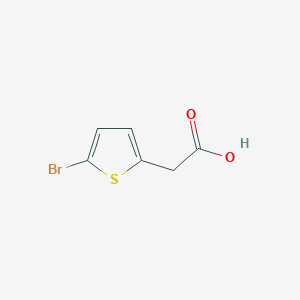

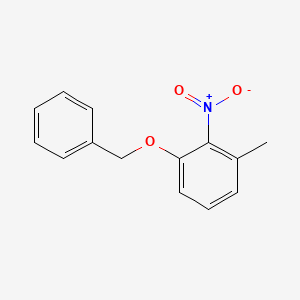

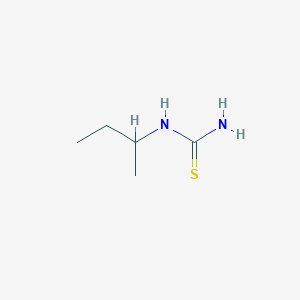

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)